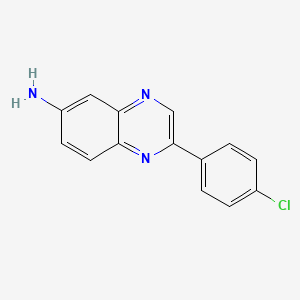

2-(4-Chloro-phenyl)-quinoxalin-6-ylamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10ClN3 |

|---|---|

Molecular Weight |

255.70 g/mol |

IUPAC Name |

2-(4-chlorophenyl)quinoxalin-6-amine |

InChI |

InChI=1S/C14H10ClN3/c15-10-3-1-9(2-4-10)14-8-17-13-7-11(16)5-6-12(13)18-14/h1-8H,16H2 |

InChI Key |

ROCYGNGQLRTUOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C3C=C(C=CC3=N2)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

General Synthetic Strategies for Quinoxaline (B1680401) Core Formation

The construction of the quinoxaline ring system is a well-established area of organic synthesis, with numerous methods developed over the years. These strategies can be broadly categorized into classical condensation reactions, catalyst-mediated approaches, and more recently, environmentally benign green chemistry methods.

Condensation Reactions of o-Phenylenediamines and 1,2-Dicarbonyl Compounds

The most traditional and widely employed method for quinoxaline synthesis is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. researchgate.netnih.govprepchem.com This reaction, first reported by Körner and Hinsberg in 1884, forms the pyrazine (B50134) ring of the quinoxaline system. researchgate.net The general mechanism involves the initial formation of a dihydropyrazine (B8608421) intermediate through the condensation of the two amino groups of the o-phenylenediamine (B120857) with the two carbonyl groups of the dicarbonyl compound, followed by an oxidation step to yield the aromatic quinoxaline ring.

Historically, these reactions often required harsh conditions, such as high temperatures and the use of strong acid catalysts, with long reaction times. nih.govnih.gov The reaction can be performed with various 1,2-dicarbonyl compounds, including glyoxals, α-keto esters, and α-diketones, to yield a wide array of substituted quinoxalines. prepchem.com

Catalyst-Mediated Approaches in Quinoxaline Synthesis

To overcome the limitations of the classical methods, a multitude of catalyst-mediated approaches have been developed to facilitate quinoxaline synthesis under milder conditions and with improved yields. These catalysts can be broadly classified into metal-based catalysts and organocatalysts.

A variety of metal catalysts have been shown to be effective, including those based on copper, nickel, and iron. organic-chemistry.org For instance, copper-catalyzed condensation of 2-iodoanilines with arylacetaldehydes and sodium azide (B81097) provides a one-pot route to quinoxalines. organic-chemistry.org Nickel catalysts have also been employed for the synthesis of quinoxalines from 1,2-diamines and 2-nitroanilines. organic-chemistry.org

Organocatalysts, which are metal-free small organic molecules, have also emerged as a powerful tool in quinoxaline synthesis. These catalysts often operate under mild and environmentally friendly conditions. Examples include the use of nitrilotris(methylenephosphonic acid) which has been shown to catalyze the reaction of 1,2-diamines and 1,2-dicarbonyl compounds in high yields and short reaction times.

The table below summarizes various catalytic systems used in quinoxaline synthesis.

| Catalyst Type | Catalyst Example | Reactants | Key Features |

| Metal Catalyst | Copper(I) iodide (CuI) | 2-iodoanilines, arylacetaldehydes, sodium azide | One-pot, three-component reaction. organic-chemistry.org |

| Metal Catalyst | Nickel(II) bromide/1,10-phenanthroline | 1,2-diamines or 2-nitroanilines | Effective for different starting materials. organic-chemistry.org |

| Organocatalyst | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Benzyl ketones, aromatic 1,2-diamines | Aerobic oxidation, uses air as oxidant. organic-chemistry.org |

Green Chemistry Approaches in Quinoxaline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxalines, aiming to reduce the environmental impact of chemical processes. These approaches focus on the use of non-toxic solvents (especially water), reusable catalysts, and energy-efficient reaction conditions such as microwave irradiation or ultrasound. frontiersin.org

Water has been successfully used as a solvent for the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds, often without the need for a catalyst, leading to high yields and simple product isolation. chim.it The use of reusable catalysts, such as silica (B1680970) nanoparticles or magnetically separable catalysts like MnFe2O4, aligns with green chemistry principles by minimizing waste. chim.it Microwave-assisted synthesis has also been shown to significantly accelerate the reaction, often leading to higher yields in a fraction of the time compared to conventional heating. frontiersin.org

Below is a table highlighting some green chemistry approaches for quinoxaline synthesis.

| Green Approach | Catalyst/Medium | Reactants | Key Advantages |

| Aqueous Synthesis | Water | o-phenylenediamines, 1,2-dicarbonyls | Environmentally benign, often catalyst-free, high yields. chim.it |

| Reusable Catalyst | MnFe2O4 nanoparticles | Vicinal diamines, 1,2-diketones | Magnetically separable and reusable catalyst. chim.it |

| Microwave-Assisted | Iodine/Microwave | 1,2-diamines, 1,2-dicarbonyls | Rapid reaction times, high yields. frontiersin.org |

Targeted Synthesis of 2-(4-Chloro-phenyl)-quinoxalin-6-ylamine

The synthesis of the specifically substituted quinoxaline, this compound, requires a strategic selection of precursors and careful optimization of reaction conditions to ensure the desired regiochemical outcome. The most logical synthetic route involves a two-step process: the initial formation of a nitro-substituted quinoxaline followed by the reduction of the nitro group to the target amine.

Selection and Preparation of Key Precursors

The key precursors for the synthesis of this compound are a substituted o-phenylenediamine and a substituted 1,2-dicarbonyl compound.

Substituted o-Phenylenediamine: The precursor required to introduce the 6-amino group (after reduction) is 4-nitro-1,2-phenylenediamine . This compound can be prepared by the partial reduction of 2,4-dinitroaniline (B165453) using reagents such as ammonium (B1175870) sulfide (B99878) or sodium hydrosulfide. orgsyn.org The reaction is typically carried out in an alcoholic solution, and the temperature is controlled to selectively reduce one of the two nitro groups. orgsyn.org

Substituted 1,2-Diketone: The precursor required to introduce the 2-(4-chloro-phenyl) group is (4-chloro-phenyl)-oxo-acetaldehyde . This α-ketoaldehyde can be synthesized through the oxidation of the corresponding acetophenone, 4'-chloroacetophenone.

Optimization of Reaction Conditions for Regioselective Product Formation

The condensation of 4-nitro-1,2-phenylenediamine with (4-chloro-phenyl)-oxo-acetaldehyde is the crucial step for forming the quinoxaline core. This reaction can potentially yield two regioisomers. The regioselectivity is governed by the relative reactivity of the two amino groups of the o-phenylenediamine and the two carbonyl groups of the α-ketoaldehyde.

Generally, in an unsymmetrically substituted o-phenylenediamine, the amino group that is less sterically hindered and more nucleophilic will preferentially attack the more electrophilic carbonyl group of the dicarbonyl compound. In the case of 4-nitro-1,2-phenylenediamine, the nitro group is strongly electron-withdrawing, which deactivates the adjacent amino group at position 1, making the amino group at position 2 more nucleophilic. In (4-chloro-phenyl)-oxo-acetaldehyde, the aldehyde carbonyl is generally more reactive than the ketone carbonyl. Therefore, the reaction is expected to proceed with the more nucleophilic amino group (at position 2) attacking the more electrophilic aldehyde carbonyl, leading to the preferential formation of 2-(4-chlorophenyl)-6-nitroquinoxaline.

The final step in the synthesis is the reduction of the nitro group of 2-(4-chlorophenyl)-6-nitroquinoxaline to the corresponding amine. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl2) in hydrochloric acid, or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. google.com The choice of reducing agent and reaction conditions needs to be optimized to ensure complete reduction without affecting other functional groups in the molecule.

The following table outlines a plausible synthetic sequence for this compound.

| Step | Reaction | Reactants | Typical Conditions | Product |

| 1 | Condensation | 4-nitro-1,2-phenylenediamine, (4-chloro-phenyl)-oxo-acetaldehyde | Acetic acid or ethanol, room temperature to reflux | 2-(4-chlorophenyl)-6-nitroquinoxaline |

| 2 | Reduction | 2-(4-chlorophenyl)-6-nitroquinoxaline | SnCl2/HCl or H2/Pd-C | This compound |

Methodologies for Isolation and Purification of this compound

The isolation and purification of this compound from reaction mixtures are critical steps to ensure the quality and reliability of subsequent derivatization and biological studies. Common techniques employed include recrystallization, column chromatography, and acid-base extraction.

Recrystallization is a widely used method for purifying solid compounds. The choice of solvent is crucial and is often an alcohol, such as ethanol, in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. nih.gov This differential solubility allows for the separation of the desired compound from impurities that remain dissolved or are filtered off.

Column chromatography over silica gel is another effective purification technique. A solvent system, typically a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate, is used to elute the compound through the silica gel column. The polarity of the solvent mixture is optimized to achieve good separation between the target compound and any byproducts or unreacted starting materials. mdpi.com

Acid-base extraction is a liquid-liquid extraction method that leverages the basicity of the 6-amino group. The crude product, dissolved in an organic solvent immiscible with water (e.g., diethyl ether or dichloromethane), can be treated with an aqueous acidic solution (e.g., dilute hydrochloric acid). nih.govnih.govnih.govnih.gov The amine group is protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer, leaving non-basic impurities in the organic layer. Subsequent neutralization of the aqueous layer with a base will regenerate the free amine, which can then be extracted back into an organic solvent. nih.govnih.gov

The final purity of the isolated this compound is typically assessed by techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods like NMR and mass spectrometry.

Advanced Synthetic Transformations and Derivatization Strategies for this compound Analogues

The structural versatility of this compound allows for a wide range of chemical modifications. These transformations are key to developing a library of analogues with fine-tuned properties.

Functionalization at the 6-Amino Position

The 6-amino group is a prime site for derivatization, allowing for the introduction of various functional groups through reactions such as acylation, sulfonylation, and the formation of ureas and thioureas.

Acylation: The amino group can be readily acylated using acetyl chloride or other acylating agents to form the corresponding amides.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates (e.g., phenylisocyanate) or isothiocyanates leads to the formation of urea and thiourea derivatives, respectively. These reactions have been shown to be effective in generating libraries of quinoxalin-6-amine analogues for biological screening. researchgate.net

Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride, yields sulfonamide derivatives. The reaction conditions can sometimes lead to rearranged or multiple substitution products depending on the other substituents on the quinoxaline core. researchgate.net

These functionalization reactions are crucial for exploring the structure-activity relationships (SAR) of quinoxaline-based compounds.

Modifications on the 2-Phenyl Moiety (e.g., Introduction of Additional Halogens or Electron-Withdrawing/Donating Groups)

Modifying the 2-phenyl ring of the quinoxaline core is a key strategy for modulating the electronic and steric properties of the molecule. This is often achieved through the synthesis of quinoxalines from appropriately substituted precursors or through post-synthetic modifications.

One of the most powerful methods for introducing a substituted phenyl group is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction allows for the coupling of a halo-quinoxaline with a substituted phenylboronic acid. For instance, 2-chloroquinoxaline (B48734) can be coupled with a variety of phenylboronic acids bearing additional halogens (e.g., -F, -Br), electron-withdrawing groups (e.g., -CF3, -NO2), or electron-donating groups (e.g., -CH3, -OCH3) to generate a diverse range of 2-phenylquinoxaline (B188063) derivatives. nih.govnih.govresearchgate.net

The classical synthesis of quinoxalines, involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, also allows for the introduction of substituents on the phenyl ring. By using a substituted phenacyl bromide or a substituted benzil (B1666583) derivative in the condensation reaction, the desired functional group can be incorporated into the 2-phenyl moiety from the outset. nih.gov

Below is a table summarizing the synthesis of various 2-(substituted-phenyl)quinoxaline derivatives:

| Entry | Phenyl Substituent | Reagents | Method | Yield (%) |

| 1 | 4-CF3 | 2-Chloroquinoxaline, 4-(Trifluoromethyl)phenylboronic acid, Pd catalyst | Suzuki Coupling | High |

| 2 | 4-OCF3 | 2-Chloroquinoxaline, 4-(Trifluoromethoxy)phenylboronic acid, Pd catalyst | Suzuki Coupling | High |

| 3 | 4-Methyl | o-Phenylenediamine, 4-Methylphenacyl bromide | Condensation | Good |

| 4 | 4-Nitro | o-Phenylenediamine, 4-Nitrophenacyl bromide | Condensation | Moderate to High |

This table is a representative summary based on literature findings. nih.govresearchgate.netnih.gov

Exploration of Diverse Substituent Effects on Synthetic Yield and Purity

The nature of the substituents on both the quinoxaline core and the phenyl ring can significantly influence the yield and purity of the synthesized analogues.

Studies have shown that in the synthesis of quinoxalines via the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds, electron-donating groups on the o-phenylenediamine can favor product formation. nih.gov Conversely, electron-withdrawing groups such as chlorine and bromine on the diamine can lead to slightly lower yields and may require longer reaction times. nih.gov

In the context of modifying the 2-phenyl moiety, research has indicated that electron-donating substituents on the phenyl ring of the starting materials can lead to better yields in certain reactions. acs.orgudayton.edu Conversely, strong electron-withdrawing groups like nitro or cyano groups can sometimes hinder the reaction or lead to lower yields. acs.org However, other studies have successfully incorporated both electron-withdrawing and electron-donating groups onto the phenyl ring with good to high yields, highlighting that the optimal reaction conditions can overcome these electronic effects. acs.org

The purity of the final product can also be affected by the substituents. The presence of certain functional groups may lead to the formation of side products, necessitating more rigorous purification methods. For example, in sulfonylation reactions at the 6-amino position, the substitution pattern on the quinoxaline ring can influence the regioselectivity and the formation of multiple products. researchgate.net

Microwave-Assisted Synthesis for Efficient Derivatization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis and derivatization of quinoxaline derivatives. tsijournals.com

A one-pot microwave-assisted protocol has been reported for the direct synthesis of this compound, significantly streamlining the process. Furthermore, microwave irradiation is effectively used in Suzuki cross-coupling reactions to introduce substituted phenyl groups onto the quinoxaline core, providing a rapid route to a variety of analogues. nih.gov

The following table showcases examples of microwave-assisted synthesis and derivatization of quinoxaline compounds:

| Reaction Type | Reactants | Microwave Conditions | Time | Yield (%) |

| Quinoxaline Synthesis | o-Phenylenediamine, Glyoxal | 160 W | 60 s | High |

| Suzuki Coupling | 2-Halo-histamine derivative, Phenylboronic acid | Not specified | Not specified | Good |

| Nucleophilic Substitution | 2,3-Dichloroquinoxaline, Amines/Phenols | Not specified | Not specified | 10-89 |

This table is a compilation of data from various sources demonstrating the utility of microwave synthesis in quinoxaline chemistry. nih.govudayton.edutsijournals.com

The use of microwave technology not only enhances the efficiency of individual reactions but also facilitates the rapid generation of compound libraries for high-throughput screening.

Molecular Interactions and Mechanistic Insights

Analysis of Cellular Pathway Modulation by 2-(4-Chloro-phenyl)-quinoxalin-6-ylamine (Mechanistic Focus)

Mechanistic Investigations of Selective Cytotoxicity in Cellular Models (excluding human clinical context)

The cytotoxic activity of this compound derivatives is not arbitrary but is often selective towards cancer cells and is rooted in specific molecular mechanisms. Investigations in various non-human cellular models have elucidated several pathways through which these compounds exert their effects.

One key mechanism is the induction of apoptosis, or programmed cell death. Certain quinoxaline-furan derivatives have been shown to increase the production and accumulation of reactive oxygen species (ROS) within cancer cells. mdpi.com This oxidative stress is a partial contributor to the antiproliferative effect, ultimately leading to apoptosis. mdpi.com Similarly, other quinoxaline (B1680401) derivatives, such as those designed as PARP-1 inhibitors, have demonstrated a strong ability to induce apoptosis in cancer cell lines. mdpi.com For instance, compound 5 from a series of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives was found to not only induce programmed apoptosis but also to increase the autophagic process in MDA-MB-436 breast cancer cells. mdpi.com This compound also caused cell growth arrest at the G2/M phase of the cell cycle. mdpi.com

Inhibition of specific enzymes crucial for cancer cell survival is another major cytotoxic mechanism. A novel series of 2-phenylquinoxaline-6-carboxylic acid derivatives were identified as potent inhibitors of fatty acid synthase (FASN). nih.gov FASN is overexpressed in many cancers and is vital for providing the lipids necessary for tumor growth. nih.gov The lead molecule from this series, QNX-10 , showed potent FASN inhibition and selective cytotoxicity against colorectal and breast cancer cell lines. nih.gov Other studies have focused on developing quinoxaline urea (B33335) analogs as modulators of IKKβ phosphorylation, a key event in the NF-κB signaling pathway that drives tumor necrosis factor (TNF)α-induced gene expression in cancers like pancreatic cancer. nih.gov

The table below summarizes the observed cytotoxic mechanisms for various quinoxaline derivatives in cellular models.

| Derivative Class | Cellular Model(s) | Observed Mechanism(s) | Citation(s) |

| Quinoxaline-furan derivatives | HeLa, PC3, A549, HCT116 | Increased ROS production, induction of apoptosis | mdpi.com |

| 2,3-Dioxoquinoxaline derivatives | MDA-MB-436 (breast cancer) | PARP-1 inhibition, cell cycle arrest (G2/M), apoptosis, autophagy | mdpi.com |

| 2-Phenylquinoxaline (B188063) carbonyl piperazines | HCT-116, Caco-2 (colorectal), MCF-7 (breast) | FASN inhibition, selective cytotoxicity | nih.gov |

| Quinoxaline urea analogs | Pancreatic cancer models | Modulation of IKKβ phosphorylation | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For quinoxaline derivatives, extensive research has been conducted to map these relationships, guiding the design of more potent and selective molecules.

Design and Synthesis of SAR-Focused Compound Libraries

The generation of diverse quinoxaline derivative libraries is central to SAR exploration. The foundational synthesis of the quinoxaline scaffold typically involves the condensation reaction between an o-phenylenediamine (B120857) and an α-dicarbonyl compound. nih.gov For instance, the key intermediate 2-chloro-6-nitroquinoxaline can be synthesized in two steps from the commercially available 2-quinoxalinol . nih.gov

From these core structures, a variety of derivatives can be synthesized. One common approach involves creating amide derivatives. For example, a mixture of a quinoxaline amine intermediate can be dissolved in DCM with DIPEA, followed by the addition of EDC and a carboxylic acid (like 4-bromophenylacetic acid ) to form an amide linkage. nih.gov Another strategy is the synthesis of hydrazone derivatives, where intermediates are reacted with various hydrazide compounds. mdpi.com Researchers have also used 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide as a key intermediate to generate a range of derivatives by reacting it with different reagents. mdpi.com These synthetic strategies allow for systematic modifications at various positions of the quinoxaline ring system, enabling a thorough investigation of SAR. mdpi.commdpi.comnih.gov

Correlation of Structural Modifications with Molecular Interaction Profiles

Modifications to the quinoxaline structure directly impact how these molecules interact with their biological targets. Studies on synthetic analogues of quinoxaline antibiotics, which are known to interact with DNA, provide profound insights. The naturally occurring antibiotics typically bind to DNA through a process called bifunctional intercalation. nih.gov However, even seemingly minor structural changes can completely alter this interaction. nih.gov

Impact of Substituent Position and Electronic Properties on Activity

The nature and position of substituents on the quinoxaline and its associated phenyl ring have a pronounced effect on biological activity. A key theme emerging from SAR studies is the influence of the electronic properties of these substituents—whether they are electron-donating or electron-withdrawing.

In one study on anticancer quinoxalines, it was found that replacing an electron-releasing group like methoxy (B1213986) (-OCH3) with an electron-withdrawing group such as chlorine (-Cl) led to a decrease in activity. mdpi.com Conversely, another study on quinoxaline-furan derivatives noted that large substituents on the phenyl ring had an unfavorable influence on potency. mdpi.com The presence of a hydrogen-bond donor or acceptor on a side chain was found to be beneficial for activity. mdpi.com The importance of the substituent's position is also critical. For instance, in a series of anticancer quinoxaline derivatives, an aliphatic linker at the third position of the quinoxaline ring was found to be essential for activity, while a nitrogen linker decreased activity. mdpi.com

The table below details some observed SAR findings related to substituent effects.

| Compound Series | Favorable Substitutions | Unfavorable Substitutions | Citation(s) |

| Anticancer quinoxalines | Electron-releasing groups (-OCH3) | Electron-withdrawing groups (-Cl) | mdpi.com |

| Anticancer quinoxalines | Isopropyl group on phenyl ring | Phenyl substituents with -OCH3, -OC2H5 | mdpi.com |

| Quinoxaline-furan derivatives | Side chains with H-bond donor/acceptor | Large substituents on the phenyl ring | mdpi.com |

Stereochemical Effects on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a decisive role in molecular recognition and biological activity. Research into synthetic analogues of quinoxaline antibiotics has provided a clear example of this principle. In one derivative of the quinoxaline antibiotic TANDEM, the D-serine residues in its peptide backbone were replaced with their stereoisomer, L-serine. nih.gov This single stereochemical change had a dramatic effect on its interaction with DNA. The new derivative showed no detectable interaction with DNA from Clostridium perfringens and only weak binding to poly(dA-dT). nih.gov This starkly contrasts with TANDEM itself, which binds strongly to DNA. nih.gov This demonstrates that the specific stereochemical configuration of the peptide backbone is crucial for adopting the correct conformation required for effective DNA binding. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations for 2-(4-Chloro-phenyl)-quinoxalin-6-ylamine

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to model the molecule's fundamental properties. nih.gov These methods provide detailed insights into the electronic structure and reactivity of the compound.

The electronic properties of quinoxaline (B1680401) derivatives are extensively studied to predict their reactivity. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity; a smaller gap suggests the molecule is more chemically reactive. nih.gov

For related quinoxaline structures, DFT calculations show that the HOMO is often located on the electron-rich quinoxaline ring system, while the LUMO may be distributed over other parts of the molecule, facilitating charge transfer within the molecule. nih.gov

The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution on the molecule's surface. scienceopen.com It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. researchgate.net In a molecule like this compound, the nitrogen atoms of the quinoxaline ring and the amine group are expected to be nucleophilic regions, while the hydrogen atoms and the region around the chlorophenyl group may show electrophilic character. nih.govscienceopen.com

Below is a table of representative quantum chemical parameters calculated for similar heterocyclic compounds, illustrating the type of data generated in these studies.

| Parameter | Typical Value Range | Interpretation |

| HOMO Energy | -6.0 to -5.0 eV | Correlates with the ionization potential and electron-donating ability. researchgate.netmaterialsciencejournal.org |

| LUMO Energy | -2.5 to -1.5 eV | Correlates with electron affinity and electron-accepting ability. materialsciencejournal.org |

| Energy Gap (ΔE) | 3.0 to 4.5 eV | A smaller gap indicates higher reactivity and potential for charge transfer. nih.gov |

| Dipole Moment (µ) | 3.0 to 5.0 Debye | Measures the overall polarity of the molecule. researchgate.net |

| Chemical Hardness (η) | ~2.0 eV | A higher value indicates greater stability and lower reactivity. scienceopen.com |

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. For this compound, a key parameter is the dihedral angle between the planar quinoxaline core and the 4-chlorophenyl ring. nih.gov This angle determines the degree of conjugation between the two ring systems. While the quinoxaline system itself is largely planar, the phenyl ring can rotate, with the most stable conformation often being a non-planar arrangement to minimize steric hindrance. nih.gov

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the molecule over time. nih.gov An MD simulation would track the atomic movements, revealing the stability of different conformations, the flexibility of the molecule, and its interactions with its environment (e.g., a solvent or a protein binding site). frontiersin.org Analysis of the simulation trajectory can provide insights into the Radius of Gyration (Rg), which measures the molecule's compactness, and Root Mean Square Deviation (RMSD), which assesses structural stability over time. frontiersin.org

Quantum chemical calculations can predict spectroscopic data, which can then be compared with experimental results for validation. nih.gov DFT methods are commonly used to calculate vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. nih.gov These theoretical assignments help in the detailed interpretation of the experimental spectrum, attributing specific vibrational modes (stretching, bending) to particular functional groups within the molecule. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions between molecular orbitals, such as the transition from the HOMO to the LUMO. materialsciencejournal.org

Molecular Docking and Virtual Screening Approaches

Molecular docking and virtual screening are computational techniques central to drug discovery, used to predict how a ligand (like this compound) might bind to a biological target, typically a protein or enzyme. irphouse.com

Molecular docking simulations place the ligand into the active site of a target protein and score the different binding poses based on their predicted binding affinity. nih.gov This process helps in predicting the preferred orientation of the ligand within the binding pocket. The analysis focuses on identifying non-covalent interactions that stabilize the protein-ligand complex, such as:

Hydrogen bonds: Typically formed between the amine or quinoxaline nitrogens and polar amino acid residues. nih.gov

Hydrophobic interactions: Involving the phenyl and quinoxaline rings with nonpolar residues.

Pi-stacking interactions: Occurring between the aromatic rings of the ligand and aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Histidine (His). nih.gov

Quinoxaline derivatives are often investigated as kinase inhibitors, and docking studies can reveal how they fit into the ATP-binding pocket of kinases like EGFR. nih.govnih.gov

By analyzing the results of docking and MD simulations, researchers can identify specific amino acid residues in the protein's active site that are crucial for binding the ligand. nih.gov These "key residues" or "hotspots" contribute most significantly to the binding energy and are essential for the ligand's inhibitory activity. nih.govchemrxiv.org For example, in studies of various kinase inhibitors, certain residues are consistently identified as critical for interaction.

The table below lists examples of key interacting residues identified for various inhibitors targeting different proteins, illustrating the type of information gained from such studies.

| Protein Target | Key Interacting Residues | Type of Interaction |

| EGFR Tyrosine Kinase | Met769 | Hydrogen bond with the hinge region. nih.gov |

| SARS-CoV-2 Mpro | His41, Glu166 | Hydrogen bonding and pi-stacking. nih.gov |

| SARS-CoV-2 RBD | Gln493, Asn501, Tyr505 | Form interface hotspots with the ACE2 receptor. nih.govchemrxiv.org |

| CDK2/4/6 | Asp86, Lys89 (CDK2) | Hydrogen bonding in the ATP binding site. nih.gov |

Identifying these hotspots is critical for structure-based drug design, allowing for the modification of the ligand to enhance its interaction with these key residues and improve its potency and selectivity. nih.gov

Prediction of Binding Affinities and Potency (in silico)

In silico methods, particularly molecular docking, are pivotal in predicting the binding affinities and potency of quinoxaline derivatives for various biological targets. These computational techniques estimate the binding energy (often expressed in kcal/mol) between a ligand, such as a this compound analogue, and the active site of a target protein. A lower, more negative binding energy generally indicates a more stable and potent interaction.

Studies on quinoxaline derivatives have demonstrated their potential to interact with a range of protein targets implicated in diseases like cancer and microbial infections. For instance, molecular docking studies have been used to evaluate the binding of quinoxaline compounds to receptors such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), c-Met kinase, and β-tubulin. researchgate.netekb.egnih.gov

In one study targeting VEGFR-2, a critical protein in cancer angiogenesis, quinoxaline derivatives showed strong binding affinities, with calculated values reaching as low as -17.11 kcal/mol. ekb.eg These predictions suggest a high potential for potent inhibition. ekb.eg Similarly, docking studies of 2,3-diphenylquinoxaline (B159395) derivatives against c-Met tyrosine kinase revealed good binding energies, with estimated inhibitory constants (Ki) in the micromolar range. vensel.org For other targets, such as those in Alzheimer's disease research, derivatives have shown binding energies of -8.00 kcal/mol and -9.60 kcal/mol, indicating strong affinity. researchgate.net These computational predictions are crucial for prioritizing compounds for synthesis and further biological testing, thereby streamlining the drug discovery process.

Table 1: Predicted Binding Affinities of Quinoxaline Analogues against Various Protein Targets

| Quinoxaline Analogue Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Quinoxaline-based derivatives | VEGFR-2 | -11.93 to -17.11 | ekb.eg |

| Thiazolidin-3-yl-1,4-dihydroquinoxaline | Acetylcholine binding protein (AChBP) | -10.54 | acs.org |

| 2,3-diphenylquinoxaline derivatives | c-Met tyrosine kinase | Estimated Ki of 1.1 µM | vensel.org |

| N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide | Human DNA topoisomerase / VEGFR | Not specified | nih.gov |

| N-(2-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives | SARS-CoV-2 Spike Glycoprotein (RBD) | -9.0 to -10.1 | researchgate.net |

| 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide | Alzheimer's-associated enzymes (2Z5X, 4BDT) | -8.00 and -9.60 | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinoxaline derivatives, including analogues of this compound, both 2D and 3D-QSAR models have been developed to predict their activity in various therapeutic areas, such as anticancer, antimycobacterial, and antimalarial agents. nih.govnih.gov

The fundamental principle of QSAR is that the variations in the biological activity of a set of structurally related compounds are dependent on the changes in their molecular features. researchgate.net These features are quantified by molecular descriptors. By developing statistically robust QSAR models, it becomes possible to predict the activity of newly designed, unsynthesized compounds, thereby guiding the rational design of more potent molecules. nih.gov

Development of QSAR Models for this compound Analogues

The development of predictive QSAR models for quinoxaline analogues involves several key steps. Initially, a dataset of compounds with known biological activities is compiled. Molecular descriptors are then calculated for each compound. Using statistical methods like partial least squares (PLS) or artificial neural networks, a mathematical model is generated that links these descriptors to the observed activity. nih.gov

The reliability and predictive power of these models are rigorously assessed using various statistical metrics. Key parameters include the squared correlation coefficient (r²), which measures the goodness of fit for the training set, and the cross-validated squared correlation coefficient (q²), which assesses the model's internal predictability. An external validation step, using a separate test set of compounds, yields a predictive r² (pred_r²) that confirms the model's ability to predict the activity of new compounds.

For example, a 2D-QSAR model developed for quinoxaline derivatives as anticancer agents against triple-negative breast cancer showed a training set r² of 0.78, a q² of 0.71, and a pred_r² of 0.68, indicating a statistically significant and predictive model. nih.gov Similarly, 3D-QSAR models for other quinoxaline series have yielded excellent statistical measures, further validating their utility in drug design. researchgate.net

Table 2: Statistical Validation Parameters for Various QSAR Models of Quinoxaline Derivatives

| QSAR Model Type | Predicted Activity | r² (Training Set) | q² (Cross-validation) | pred_r² (External Test Set) | Reference |

|---|---|---|---|---|---|

| 2D-QSAR | Anticancer (TNBC) | 0.78 | 0.71 | 0.68 | nih.gov |

| 3D-QSAR (CoMSIA) | Antimycobacterial | 0.863 | Not specified | 0.74 | nih.gov |

Identification of Physico-Chemical Descriptors Influencing Molecular Interactions

A critical outcome of QSAR studies is the identification of key physico-chemical descriptors that significantly influence the biological activity of the compounds. These descriptors provide valuable insights into the specific molecular properties required for optimal interaction with the biological target.

For quinoxaline derivatives, various types of descriptors have been found to be important:

Topological and Shape Descriptors: These describe the size, shape, and branching of the molecule. For instance, the path/walk 4-Randic shape index (PW4) has been identified as a key descriptor for the histamine (B1213489) H4 receptor binding affinity of certain quinoxaline analogues.

Electrostatic Descriptors: These relate to the distribution of electronic charge within the molecule. Descriptors such as topological charges (e.g., GGI9, JGI2) and Zcomp Dipole have been shown to be crucial for the activity of quinoxaline derivatives. nih.gov

3D-QSAR Field Descriptors: In 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the steric and electrostatic fields surrounding the molecules are calculated. The results often indicate that bulky substituents in certain positions or specific electrostatic potentials (positive or negative) in others can enhance or diminish biological activity.

For example, a QSAR study on quinoxaline derivatives for anticancer activity identified descriptors such as energy dispersive (Epsilon3), molecular force field (MMFF_6), and Zcomp Dipole as significant factors. nih.gov Another study on antimycobacterial quinoxaline-1,4-di-N-oxide derivatives highlighted the importance of the Moriguchi-octanol/water partition coefficient (MLOGP), an indicator of lipophilicity. nih.gov

Table 3: Key Physico-Chemical Descriptors for Quinoxaline Analogues

| Descriptor Type | Specific Descriptor Example | Influence on Activity | Reference |

|---|---|---|---|

| Energy Dispersive | Epsilon3 | Identified as a significant factor for anticancer activity. | nih.gov |

| Molecular Force Field | MMFF_6 | Contributes to the QSAR model for anticancer agents. | nih.gov |

| Dipole Moment | Zcomp Dipole | An important descriptor in predicting anticancer activity. | nih.gov |

| Hydrophobicity | XA (most hydrophobic hydrophilic distance) | Influences activity in anticancer QSAR models. | nih.gov |

| Lipophilicity | MLOGP | Linked to anti-T. cruzi activity of quinoxaline di-N-oxides. | nih.gov |

In Silico ADMET Predictions (Absorption, Distribution, Metabolism, Excretion - Computational only, no experimental human data)

Beyond predicting potency, computational methods are extensively used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. For analogues of this compound, in silico ADMET profiling is a crucial step to assess their drug-likeness and potential pharmacokinetic behavior before committing to costly experimental studies. These predictions help to identify potential liabilities, such as poor absorption or potential toxicity, early in the drug discovery pipeline.

A variety of computational models and software tools are available to predict a wide range of ADMET parameters. For quinoline (B57606) and quinoxaline derivatives, studies have reported predictions for properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are key for drug metabolism), and various toxicity endpoints. nih.govnih.gov

For instance, in silico studies on 4-phenyl-2-quinolone derivatives predicted good drug-likeness and bioavailability. However, these studies also flagged potential risks for drug-drug interactions and mutagenicity (AMES toxicity), suggesting areas for structural modification to improve the safety profile. The predicted acute toxicity (LD50) for these compounds placed them in a low toxicity class. impactfactor.org Similarly, ADMET predictions for other quinoxaline series have shown that many compounds possess favorable drug-like characteristics with acceptable predicted toxicity levels. mdpi.com

Table 4: Representative In Silico ADMET Predictions for Quinoxaline and Quinolone Analogues

| ADMET Parameter | Predicted Outcome for Representative Analogues | Significance | Reference |

|---|---|---|---|

| Lipinski's Rule of 5 | Generally compliant | Indicates good potential for oral bioavailability. | impactfactor.org |

| Gastrointestinal (GI) Absorption | Predicted to be well-absorbed | Suggests suitability for oral administration. | mdpi.com |

| Blood-Brain Barrier (BBB) Permeability | Variable; some predicted to cross, others not | Crucial for CNS-targeting drugs; non-penetration is desirable for peripherally acting drugs. | nih.gov |

| AMES Toxicity | Some derivatives predicted as mutagenic | A warning for potential carcinogenicity, requiring experimental verification. | impactfactor.org |

| Acute Toxicity (LD50) | Predicted to have low acute toxicity (Class III) | Indicates a potentially favorable acute safety profile. | impactfactor.org |

| Drug-Likeness | Most synthesized members show acceptable values | Suggests the compounds have properties consistent with known drugs. | mdpi.com |

Advanced Methodologies and Analytical Techniques in Research

Advanced Spectroscopic Probes for Molecular Interaction Analysis (e.g., Fluorescence Titration)

Advanced spectroscopic techniques are indispensable for investigating the non-covalent interactions between small molecules like 2-(4-Chloro-phenyl)-quinoxalin-6-ylamine and their biological targets. Fluorescence titration is a particularly powerful method used to quantify binding affinities and understand the binding mechanism. This technique relies on changes in the fluorescence properties of either the target molecule (like a protein) or the ligand upon binding.

While specific fluorescence titration studies on this compound are not detailed in the provided search results, the general principle involves monitoring the change in fluorescence intensity or wavelength as the concentration of the ligand (the quinoxaline (B1680401) derivative) is incrementally increased while the concentration of the biomolecule is held constant. The resulting data can be used to determine key thermodynamic parameters of the interaction, such as the binding constant (Ka) and the number of binding sites. This approach is fundamental in mechanistic studies, for instance, in exploring how quinoxaline-based compounds might disrupt protein-protein interactions, such as the interactions between viral capsid subunits. nih.gov

Crystallographic Studies of this compound and its Complexes

Crystallography provides atomic-level insights into the three-dimensional architecture of molecules and their assemblies, which is critical for structure-based drug design.

X-ray diffraction is the definitive method for determining the precise solid-state structure of a crystalline compound. While the specific crystal structure for this compound was not found, detailed crystallographic data is available for the closely related compound, 2,3-Bis(4-chlorophenyl)quinoxaline. researchgate.net Analysis of this related structure reveals key molecular geometry and packing information.

In the study of 2,3-Bis(4-chlorophenyl)quinoxaline, single crystals were grown from a chloroform-ethanol solution and analyzed by X-ray diffraction. researchgate.net The analysis showed that the two chlorophenyl rings are not coplanar with the central quinoxaline ring system, adopting dihedral angles of 57.3(2)° and 35.0(2)° with it. researchgate.net This type of conformational data is vital for understanding how the molecule can fit into a biological target's binding pocket.

Table 1: Crystallographic Data for 2,3-Bis(4-chlorophenyl)quinoxaline

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₁₂Cl₂N₂ |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 5.9282 (6) |

| b (Å) | 11.4554 (12) |

| c (Å) | 12.0247 (13) |

| α (°) | 90.589 (7) |

| β (°) | 92.259 (7) |

| γ (°) | 98.790 (8) |

| Volume (ų) | 819.29 (15) |

Data sourced from Acta Crystallographica Section E: Crystallographic Communications. researchgate.net

Co-crystallization involves crystallizing a small molecule ligand together with its target biomolecule, typically a protein or nucleic acid. The resulting X-ray structure of the complex provides a definitive snapshot of the binding mode, revealing the specific amino acid residues involved in the interaction and the precise orientation of the inhibitor in the active site.

While no co-crystal structures involving this compound are available in the search results, studies on analogous compounds highlight the power of this technique. For example, X-ray crystallography of novel quinazolin-4-one based inhibitors complexed with the HIV capsid protein confirmed that these molecules occupy multiple pockets within the binding site. nih.gov Similarly, co-crystal structures of chloroacetamide inhibitors with the SARS-CoV-2 main protease (Mpro) have been determined, showing how these compounds covalently bind to cysteine residues in the active site. nih.gov These studies provide crucial mechanistic insights that are essential for optimizing inhibitor design. nih.govnih.gov

Microscopic and Imaging Techniques for Subcellular Localization and Interaction Visualization (for mechanistic insights)

To understand the mechanism of action of a compound within a cellular context, it is essential to determine its subcellular localization. Techniques such as fluorescence microscopy are employed for this purpose. A fluorescently tagged version of the compound of interest, or a compound that is intrinsically fluorescent, can be introduced to cells, and its distribution within various organelles (e.g., nucleus, mitochondria, cytoplasm) can be visualized.

Currently, there are no specific published studies using microscopic imaging to determine the subcellular localization of this compound. However, this methodology is a standard and vital part of the preclinical investigation of many therapeutic candidates. By revealing where a compound accumulates in the cell, researchers can infer its likely molecular targets and pathways. For instance, if a compound is observed to localize in the nucleus, it might suggest an interaction with DNA or nuclear proteins, such as topoisomerase enzymes.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,3-Bis(4-chlorophenyl)quinoxaline |

| 2-(2,6-dichlorophenylamino)-2-imidazoline |

| 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione |

| 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole |

| (Z)-2-(4-chlorophenyl)-4-(furan-2-yl(phenylamino)methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one |

Future Directions and Emerging Research Avenues

Exploration of Novel Molecular Targets for 2-(4-Chloro-phenyl)-quinoxalin-6-ylamine and its Derivatives

The therapeutic potential of a compound is defined by its molecular targets. While the precise target profile of this compound is a subject of ongoing investigation, research into structurally related quinoxaline (B1680401) derivatives has revealed a wealth of potential targets, primarily within the domain of oncology and cell signaling. Future research will likely focus on systematically screening the title compound and its newly synthesized analogues against these and other emerging targets.

Quinoxaline derivatives have demonstrated potent inhibitory activity against several key protein kinases involved in carcinogenesis. mdpi.com For example, a series of novel quinoxaline derivatives were identified as specific inhibitors of the c-Met kinase, a receptor tyrosine kinase crucial for tumor growth and metastasis. lookchem.com Similarly, other analogues have been developed as dual inhibitors of Pim-1 and Pim-2 kinases, which are overexpressed in various cancers and are linked to poor prognosis. nih.gov Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another critical target in oncology, and certain lookchem.comnih.govtriazolo[4,3-a]quinoxaline derivatives have shown prominent inhibitory efficiency against this kinase. nih.gov

Beyond kinases, other enzyme families are also promising targets. Poly(ADP-ribose) polymerase (PARP-1) and Histone Deacetylases (HDACs) are vital for DNA repair and epigenetic regulation in cancer cells, respectively. Quinoxaline-based compounds have been successfully designed as potent inhibitors of both PARP-1 mdpi.comnih.gov and various HDAC subtypes. frontiersin.org This suggests that the this compound scaffold could be effectively modified to target these enzymes.

The table below summarizes key molecular targets identified for various quinoxaline derivatives, representing promising areas of exploration for this compound.

| Molecular Target Class | Specific Target | Derivative Type | Reported Activity (IC₅₀) | Reference(s) |

| Receptor Tyrosine Kinase | c-Met | Substituted Quinoxalines | 6 nM (for lead compound) | lookchem.com |

| Receptor Tyrosine Kinase | VEGFR-2 | lookchem.comnih.govtriazolo[4,3-a]quinoxalines | 3.4 - 6.8 nM | nih.gov |

| Serine/Threonine Kinase | Pim-1 / Pim-2 | Substituted Quinoxalines | Submicromolar | nih.gov |

| DNA Repair Enzyme | PARP-1 | 2,3-dioxo-1,2,3,4-tetrahydroquinoxalines | 2.31 - 3.05 nM (for lead compounds) | mdpi.comnih.gov |

| Epigenetic Enzyme | HDAC1, HDAC4, HDAC6 | Substituted Quinoxalines | 1.39 - 7.21 µM | frontiersin.org |

Future exploration will involve high-throughput screening of a focused library of this compound derivatives against panels of these and other kinases, epigenetic enzymes, and viral proteins to uncover novel therapeutic applications. nih.gov

Development of this compound as a Chemical Probe for Biological Systems

A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway in a biological system. Given the potential for quinoxaline derivatives to act as potent and selective enzyme inhibitors, this compound serves as an excellent starting point for the development of such probes.

To be effective, a chemical probe must exhibit high potency for its intended target, significant selectivity over other related proteins, and appropriate physicochemical properties to function in cellular or in vivo models. The development process would involve:

Optimization for Potency and Selectivity: Iterative chemical synthesis and structure-activity relationship (SAR) studies to refine the this compound structure to maximize affinity for a single target, such as a specific kinase or PARP-1.

Introduction of Functional Groups: Modifying the core structure to include "handles" for attaching reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling, without compromising biological activity.

Characterization in Biological Systems: Demonstrating that the probe engages the target protein in cells at relevant concentrations and can be used to produce a measurable biological effect related to the target's inhibition.

An example of a related application is the radiolabeling of a quinoxaline derivative to evaluate its biodistribution in vivo. nih.gov Such studies are critical for probe development, as they help to understand the pharmacokinetic profile and confirm that the molecule reaches the target tissues. By developing a potent and selective probe from the this compound scaffold, researchers could gain invaluable insights into the physiological and pathological roles of its molecular target.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govmdpi.com These computational tools can accelerate research on this compound by predicting molecular properties, prioritizing synthetic efforts, and identifying novel biological activities.

Key applications of AI/ML in this context include:

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on existing data from quinoxaline derivatives to build QSAR models. nih.gov These models can then predict the biological activity of new, virtual derivatives of this compound, allowing researchers to focus on synthesizing only the most promising candidates.

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs), can design entirely new molecules based on the quinoxaline scaffold that are optimized for desired properties, such as high potency against a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. mdpi.com

Target Prediction and Polypharmacology: AI platforms can screen the structure of this compound against vast databases of protein structures to predict its most likely biological targets and off-targets. nih.gov This helps in understanding its mechanism of action and potential for drug repositioning.

ADMET Prediction: In silico models are routinely used to predict the pharmacokinetic and toxicity profiles of compounds early in the discovery process. mdpi.comnih.gov Applying these models to derivatives of this compound can help eliminate compounds likely to fail later in development due to poor drug-like properties.

The integration of these computational approaches, many of which are already being applied to quinoxalines, will significantly streamline the research and development pipeline. nih.govfrontiersin.org

| AI/ML Application | Objective | Potential Impact on Research |

| Molecular Docking | Predict binding mode and affinity to target proteins. | Guide rational design of more potent inhibitors. nih.govnih.gov |

| QSAR Modeling | Predict biological activity based on chemical structure. | Prioritize synthesis of the most promising analogues. |

| Generative Models (RNN/GANs) | Design novel quinoxaline derivatives with desired properties. | Expand chemical space and discover novel active compounds. mdpi.com |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Reduce late-stage attrition by identifying poor candidates early. mdpi.com |

Sustainable and Scalable Synthetic Routes for this compound and its Analogues

The traditional and most common method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. mdpi.com For this compound, this would involve the reaction of 4-aminobenzene-1,2-diamine with (4-chlorophenyl)glyoxal. While effective, classic organic synthesis methods often rely on harsh conditions, stoichiometric reagents, and organic solvents that are not environmentally friendly.

Future research is focused on developing more sustainable and scalable synthetic protocols. These "green chemistry" approaches aim to improve efficiency, reduce waste, and minimize environmental impact. Emerging strategies for quinoxaline synthesis that could be applied to this compound include:

Catalytic Methods: The use of catalysts, such as iodine, can promote the oxidative cyclization of diamines and ketones under milder conditions, often at room temperature in solvents like DMSO. mdpi.com

One-Pot Reactions: Designing multi-step reactions to occur in a single reaction vessel avoids the need for isolating intermediates, thereby saving time, solvents, and energy. One-pot oxidative amidation strategies have been successfully developed for related quinoxalin-2-ones. thieme-connect.de

Use of Greener Solvents: Replacing traditional volatile organic solvents with more benign alternatives like water, glycerol, or DMSO is a key goal of sustainable chemistry. mdpi.com

Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically reduce reaction times and often improve yields compared to conventional heating.

The table below compares a traditional synthetic approach with a potential sustainable alternative.

| Parameter | Traditional Route (Hinsberg Condensation) | Sustainable Alternative (Catalytic) |

| Reactants | o-phenylenediamine, 1,2-dicarbonyl | o-phenylenediamine, hydroxyl ketone |

| Catalyst/Reagent | Often acid or base promoted | I₂ (catalytic amount) |

| Solvent | Ethanol, Acetic Acid | DMSO, Water, or Glycerol mdpi.com |

| Temperature | Reflux / High Temperature | Room Temperature or Mild Heat mdpi.com |

| Key Advantage | Well-established, reliable | Milder conditions, higher atom economy, less waste |

By focusing on these modern synthetic strategies, the production of this compound and its derivatives can be made more efficient, cost-effective, and environmentally responsible, facilitating its journey from a laboratory-scale compound to a potentially valuable chemical entity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.